1-(benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(triazol-1-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c18-20(19,13-4-2-1-3-5-13)16-9-6-12(7-10-16)17-11-8-14-15-17/h1-5,8,11-12H,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATPKRUUCRIOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the use of a piperidine derivative with an azide group and a benzenesulfonyl alkyne. The reaction is carried out in the presence of a copper catalyst, such as copper iodide, under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or triazole groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, thiols, and halides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(Benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can participate in hydrogen bonding and π-π interactions, while the sulfonyl group can enhance the compound’s solubility and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s unique benzenesulfonyl and triazole substituents differentiate it from related piperidine derivatives. Key structural comparisons include:
Key Insight : The benzenesulfonyl group in the target compound likely improves stability and alters electronic properties compared to benzyl or alkyl substituents, which could modulate pharmacokinetic profiles.
Biological Activity
1-(benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of 1-(benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves the reaction of piperidine derivatives with benzenesulfonyl chloride and 1H-1,2,3-triazole. The process can be optimized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) techniques, which enhance yield and efficiency .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to 1-(benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine exhibited significant activity against various fungal strains such as Candida auris, with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL . The mechanism involves disruption of the plasma membrane leading to cell death.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | MIC (μg/mL) | MFC (μg/mL) |
|---|---|---|---|
| pta1 | C. auris | 0.24 | 0.97 |
| pta2 | C. auris | 0.56 | 2.00 |
| pta3 | C. auris | 0.97 | 3.90 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Similar piperidine-based triazole derivatives demonstrated significant antiproliferative effects against various cancer cell lines including MCF-7 and MDA-MB-231 with IC50 values indicating effective cytotoxicity . The mechanism observed includes induction of apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Table 2: Anticancer Activity of Piperidine-Based Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15.7 ± 5.9 | Apoptosis induction |
| Compound B | MDA-MB-231 | 33.9 ± 7.1 | Cell cycle arrest |
The biological activity of 1-(benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with microbial membranes causing leakage and cell death.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways leading to programmed cell death.
- Enzyme Inhibition : Some derivatives exhibit inhibitory activity against enzymes like acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .
Case Studies
In a notable study on the efficacy of triazole derivatives against C. auris, researchers demonstrated that treatment with these compounds resulted in significant reductions in fungal viability and alterations in cellular morphology indicative of apoptosis . Another study focused on the anticancer effects revealed that treatment led to reduced cell proliferation rates in breast cancer models .
Q & A
Q. Q1. What are the standard synthetic routes for preparing 1-(benzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, and how are intermediates validated?
Answer: The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . For example:
Q. Q2. How is the crystal structure of this compound resolved, and what software is recommended for refinement?
Answer: X-ray diffraction data are refined using SHELXL , which handles small-molecule crystallography with high precision. Key parameters include:
- R-factor optimization (<5% for high-quality data).
- Twinned data handling for macromolecular applications .
Advanced Experimental Design and Optimization
Q. Q3. How can researchers optimize reaction yields for introducing the triazole moiety under CuAAC conditions?
Answer: Critical factors include:
Q. Q4. What strategies mitigate contradictions in biological activity data across structural analogs?
Answer:
- Systematic SAR studies : Compare substituents on the benzenesulfonyl and triazole groups (e.g., electron-withdrawing vs. donating groups).
- Enzymatic assays : Validate target engagement (e.g., cytochrome P450 or DNA gyrase inhibition) .
- Statistical analysis : Use ANOVA to distinguish experimental noise from true activity trends .
Mechanistic and Functional Studies
Q. Q5. How does the benzenesulfonyl group influence the compound’s electronic properties and binding affinity?
Answer:
Q. Q6. What in vitro assays are recommended to evaluate antibacterial activity in fluoroquinolone derivatives of this compound?
Answer:
- Minimum inhibitory concentration (MIC) : Test against S. aureus and E. coli (40–83% efficacy reported for C7-modified fluoroquinolones) .
- Resistance profiling : Compare activity against wild-type vs. mutant bacterial strains (e.g., gyrA mutations) .
Data Interpretation and Reproducibility
Q. Q7. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 95%) for similar triazole-piperidine derivatives?
Answer:
Q. Q8. What analytical techniques confirm the absence of regioisomers in the final product?
Answer:
- HPLC-MS : Resolves regioisomers via retention time differences.
- NOESY NMR : Detects spatial proximity between benzenesulfonyl and triazole protons .
Computational and Modeling Applications
Q. Q9. Which computational tools are suitable for predicting the pharmacokinetic properties of this compound?
Answer:
Q. Q10. How can molecular docking guide the design of analogs with improved target selectivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
